molecular formula C22H30N6OS B2555657 N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide CAS No. 954030-05-8

N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide

Cat. No.: B2555657
CAS No.: 954030-05-8
M. Wt: 426.58
InChI Key: FAMSZRBDRICJFK-UHFFFAOYSA-N
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Description

N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide is an organic compound with applications in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical development. Its complex structure suggests it is a product of intricate synthetic routes, making it an interesting compound for study.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide typically involves multi-step organic synthesis. Key steps would likely include the formation of the pyrazolopyrimidine core, followed by the sequential introduction of the ethylthio, propylamino, and 4-phenylbutanamide groups through various organic reactions such as nucleophilic substitution, amine formation, and acylation.

Industrial Production Methods: : Industrial production may leverage automated synthesis platforms with optimized conditions for each reaction step, ensuring high yield and purity. Solvent choice, temperature control, and catalysts would be critical for scale-up.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It could undergo oxidation to introduce or remove oxygen-containing groups.

  • Reduction: : It could reduce double bonds or remove oxygen-containing groups.

  • Substitution: : Likely substituting groups on the pyrazolopyrimidine ring or the phenyl ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide, or other strong oxidizers.

  • Reduction: : Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

  • Substitution: : Electrophiles like halogens, nucleophiles like amines, under conditions involving bases or acids.

Major Products Formed

  • Oxidation: : Compounds with hydroxyl, keto, or carboxyl functional groups.

  • Reduction: : Reduced derivatives with increased hydrogen content.

  • Substitution: : Substituted derivatives on the aromatic ring or pyrazolopyrimidine core.

Scientific Research Applications

Chemistry: : Utilized as a building block in the synthesis of more complex molecules, playing a crucial role in organic synthesis research. Biology Medicine : Exploration in drug development, particularly for targeting specific enzymes or receptors due to its pyrazolopyrimidine scaffold. Industry : Possible uses in the development of pharmaceuticals, agrochemicals, or specialty chemicals due to its versatile functional groups.

Mechanism of Action

Mechanism: : The compound may interact with biological molecules through hydrogen bonding, hydrophobic interactions, or covalent binding, influencing biochemical pathways. Molecular Targets : Likely targets include enzymes, receptors, or DNA/RNA due to its ability to fit into active sites or binding pockets. Pathways Involved : Could modulate pathways related to inflammation, cell signaling, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds: : Structurally similar compounds might include other pyrazolopyrimidine derivatives, each with varied substituents like different alkyl or aryl groups. Uniqueness : This compound stands out due to the specific combination of ethylthio, propylamino, and phenylbutanamide groups, which can confer unique biological activity or chemical reactivity.

That should provide you with a thorough overview! This compound really is something of a marvel in terms of its chemistry and potential applications. Any specific area you’d like to dive deeper into?

Properties

IUPAC Name

N-[2-[6-ethylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6OS/c1-3-13-24-20-18-16-25-28(21(18)27-22(26-20)30-4-2)15-14-23-19(29)12-8-11-17-9-6-5-7-10-17/h5-7,9-10,16H,3-4,8,11-15H2,1-2H3,(H,23,29)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMSZRBDRICJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SCC)CCNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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